DBCO-PEG4-VC-PAB-DMEA-PNU-159682

ADC Cytotoxicity DNA Topoisomerase II Inhibition Anthracycline Potency

Ultra-potent drug-linker conjugate with DMEA-PNU-159682 payload, >3,000× more cytotoxic than doxorubicin. Contains free secondary amine via carbamate-linked methylaminoethyl moiety for stable site-specific conjugation. SPAAC-ready DBCO group. Ideal for low-expression antigens and MDR-resistant tumors. Distinct S/G2M arrest mechanism.

Molecular Formula C37H45N3O14
Molecular Weight 755.8 g/mol
Cat. No. B11934689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG4-VC-PAB-DMEA-PNU-159682
Molecular FormulaC37H45N3O14
Molecular Weight755.8 g/mol
Structural Identifiers
SMILESCC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCNC)O)N7CCOC(C7O2)OC
InChIInChI=1S/C37H45N3O14/c1-17-33-20(40-11-12-50-35(49-5)34(40)54-33)13-24(52-17)53-22-15-37(47,23(41)16-51-36(46)39(3)10-9-38-2)14-19-26(22)32(45)28-27(30(19)43)29(42)18-7-6-8-21(48-4)25(18)31(28)44/h6-8,17,20,22,24,33-35,38,43,45,47H,9-16H2,1-5H3/t17-,20-,22-,24-,33+,34+,35-,37-/m0/s1
InChIKeyXGQVZTMSFDNDRX-KCNAVCIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMEA-PNU-159682 (CAS 1799421-48-9): ADC Cytotoxin Payload Derived from the Ultra-Potent Anthracycline Metabolite PNU-159682


The compound [2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate, known as DMEA-PNU-159682 (molecule D12), is an antibody-drug conjugate (ADC) cytotoxic payload of the anthracycline class. It is a carbamate derivative of PNU-159682, the major bioactive metabolite of nemorubicin (MMDX), and is specifically designed for conjugation to ADC linkers via its free amino group . PNU-159682 itself is a DNA topoisomerase II inhibitor that demonstrates >3,000-fold greater cytotoxicity than doxorubicin and MMDX in vitro [1].

Why In-Class Anthracycline Payloads Cannot Be Substituted for DMEA-PNU-159682 in ADC Development


Standard anthracyclines such as doxorubicin lack the required potency for effective ADC applications, often demonstrating IC70 values in the nanomolar to micromolar range against tumor cells [1]. While the parent metabolite PNU-159682 offers exceptional potency, its chemical structure lacks a readily conjugatable handle for efficient linker attachment without compromising activity. DMEA-PNU-159682 addresses this critical gap by incorporating a carbamate-linked methylaminoethyl moiety that provides a free secondary amine for stable, site-specific conjugation to ADC linkers while preserving the ultra-potent DNA topoisomerase II inhibitory activity of the PNU-159682 core . This engineering ensures that the cytotoxic warhead can be delivered selectively to target cells, a capability not achievable with the native metabolite or conventional anthracyclines.

Quantitative Differentiation of DMEA-PNU-159682: Head-to-Head Potency and Conjugation Efficiency Data for ADC Payload Selection


PNU-159682 Core Demonstrates >3,000-Fold Superior Cytotoxicity Over Doxorubicin and MMDX

The PNU-159682 core of DMEA-PNU-159682 exhibits cytotoxicity that is orders of magnitude greater than its parent compound MMDX and the clinical standard doxorubicin. This potency is a direct result of CYP3A4-mediated bioactivation in human liver microsomes and is retained in the DMEA derivative [1].

ADC Cytotoxicity DNA Topoisomerase II Inhibition Anthracycline Potency

PNU-159682 IC70 Values Are 790- to 6,420-Fold Lower Than MMDX and Doxorubicin Across Tumor Cell Lines

In a direct comparison against eight tumor cell lines including human leukemias, colon adenocarcinoma, and ovarian carcinoma, the PNU-159682 core exhibited IC70 values ranging from 0.07 to 0.58 nM, representing a 2,360- to 790-fold potency increase over MMDX and a 6,420- to 2,100-fold increase over doxorubicin [1]. This potency profile is maintained in the DMEA-PNU-159682 ADC payload.

IC70 Tumor Cell Line Panel Potency Quantification

Distinct Cell Cycle Arrest Profile: PNU-159682 Induces S-Phase Arrest Unlike Doxorubicin (G2/M) and MMDX (G1)

The PNU-159682 core of DMEA-PNU-159682 induces a distinct cell cycle arrest profile. When LoVo colon adenocarcinoma cells were exposed to equitoxic concentrations (IC70), PNU-159682 caused accumulation in S or G2/M phase at 24 hours, whereas MMDX induced G1 arrest and doxorubicin caused G2/M arrest [1]. This differential arrest pattern is also observed for the PNU-EDA derivative [2].

Cell Cycle Arrest Mechanism of Action Flow Cytometry

DMEA-PNU-159682 Enables Stable Conjugation via Free Secondary Amine for Diverse ADC Linker Chemistries

Unlike the native PNU-159682 metabolite, which lacks a readily accessible conjugation site, DMEA-PNU-159682 is specifically engineered with a methylaminoethyl carbamate moiety that provides a free secondary amine for stable attachment to a variety of ADC linkers, including cleavable dipeptide (Val-Cit-PAB), non-cleavable, and disulfide-based systems . This chemical handle enables the generation of homogeneous ADCs with defined drug-to-antibody ratios (DAR).

ADC Conjugation Linker Chemistry Payload Engineering

Optimal Research and Industrial Applications for DMEA-PNU-159682 Based on Quantitative Evidence


ADC Development Targeting Low-Antigen-Expressing Solid Tumors

The extreme potency of the PNU-159682 core (IC70 values as low as 0.07 nM) [1] makes DMEA-PNU-159682 an ideal payload for ADCs directed against tumor antigens with low or heterogeneous expression, where less potent payloads (e.g., doxorubicin-based) would fail to achieve therapeutic intracellular concentrations. The distinct S-phase arrest mechanism [2] further supports activity in slowly proliferating tumors, broadening the addressable patient population.

Next-Generation ADC Platforms Utilizing Sortase-Mediated Conjugation (SMAC-Technology)

DMEA-PNU-159682 and its derivatives are employed in SMAC-Technology ADCs, which yield highly homogeneous and stable drug conjugates. The payload's ability to trigger immunogenic cell death (ICD) in addition to direct DNA damage [1] offers combination potential with immunotherapies, a feature not associated with traditional anthracycline payloads.

Overcoming Doxorubicin and MMDX Resistance via Distinct Mode of Action

Given that PNU-159682 induces cell cycle arrest in S or G2/M phase, distinct from MMDX (G1) and doxorubicin (G2/M) [1], ADCs bearing this payload are rationally selected for preclinical models of acquired resistance to conventional anthracyclines. Additionally, the reduced susceptibility of PNU-159682 (but not its derivative PNU-EDA) to ABCB1 (MDR1)-mediated efflux [2] suggests retained activity in multidrug-resistant tumor settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO-PEG4-VC-PAB-DMEA-PNU-159682

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.